N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-phenylglycinamide
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-phenylglycinamide is a complex organic compound that belongs to the class of sulfonyl glycinamides This compound is characterized by the presence of a sulfonyl group attached to a glycinamide backbone, with additional phenyl and chlorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-phenylglycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine under controlled conditions to form the sulfonyl chloride intermediate.
Coupling with glycinamide: The sulfonyl chloride intermediate is then reacted with glycinamide in the presence of a base such as triethylamine to form the desired sulfonyl glycinamide compound.
Introduction of phenyl and dimethylphenyl groups:
Industrial Production Methods
Industrial production of N2-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-phenylglycinamide may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride, along with the appropriate electrophile.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cleavage products of the sulfonyl group.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-phenylglycinamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-phenylglycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The phenyl and chlorophenyl groups may enhance the compound’s binding affinity to these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-(3-nitrophenyl)glycinamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-(4-ethoxyphenyl)glycinamide
Uniqueness
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-phenylglycinamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the 2,3-dimethylphenyl group, in particular, may influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonylanilino)-N-(2,3-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-7-6-10-21(17(16)2)24-22(26)15-25(19-8-4-3-5-9-19)29(27,28)20-13-11-18(23)12-14-20/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSNYNGBHBBMCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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